Product packaging for Cumyl-inaca(Cat. No.:)

Cumyl-inaca

Cat. No.: B14078581
M. Wt: 279.34 g/mol
InChI Key: COOPWWXIRLDJCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cumyl-inaca (C17H17N3O) is an indazole-3-carboxamide based synthetic cannabinoid receptor agonist (SCRA) intended for forensic and pharmacological research . This compound is part of the cumyl amine-derived class of SCRAs, which are of significant scientific interest due to their high potency and efficacy at cannabinoid receptors . Researchers study these compounds to investigate their binding affinity and functional activity at human CB1 and CB2 receptors, their metabolic pathways in vitro using human liver microsomes, and their potential toxicological profiles . The structural characteristics of cumyl-substituted SCRAs often correlate with potent cannabimimetic effects in vitro, making them relevant for studying the endogenous cannabinoid system . Analysis of related cumyl-compounds is typically performed using advanced techniques such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-qToF-MS) . This product is strictly for research purposes and is not for diagnostic or therapeutic use. It is not intended for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17N3O B14078581 Cumyl-inaca

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide

InChI

InChI=1S/C17H17N3O/c1-17(2,12-8-4-3-5-9-12)18-16(21)15-13-10-6-7-11-14(13)19-20-15/h3-11H,1-2H3,(H,18,21)(H,19,20)

InChI Key

COOPWWXIRLDJCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1)NC(=O)C2=NNC3=CC=CC=C32

Origin of Product

United States

Chemical Synthesis and Precursor Characterization of Cumyl Inaca and Analogues

Synthetic Pathways to Indazole-3-carboxamide Core Structures

The indazole-3-carboxamide scaffold is a common structural feature in a large class of synthetic cannabinoids. biorxiv.org The synthesis strategies for this core generally revolve around the construction of the indazole ring system followed by the formation of the amide linkage.

A prevalent method for synthesizing indazole-based synthetic cannabinoids begins with methyl 1H-indazole-3-carboxylate as the starting material. diva-portal.orgbiorxiv.org This precursor is often commercially available or can be synthesized from indazole-3-carboxylic acid. diva-portal.org The synthesis pathway typically involves the N-alkylation of the indazole ring, followed by hydrolysis of the methyl ester to the corresponding carboxylic acid. This acid is then activated and coupled with a desired amine to form the final amide product. diva-portal.orgfrontiersin.org

Alkylation and amide coupling are two fundamental reactions in the synthesis of most indazole-3-carboxamide SCRAs.

Alkylation: This reaction adds an alkyl group to one of the nitrogen atoms of the indazole core. The process typically involves deprotonating the indazole nitrogen with a base, followed by the addition of an alkyl halide (e.g., an alkyl bromide). biorxiv.orgdiva-portal.org The choice of base and solvent is critical for the reaction's success and selectivity. Common bases include sodium hydride (NaH) and potassium tert-butoxide, while solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are frequently used. biorxiv.orgdiva-portal.org

Amide Coupling: This step forms the characteristic carboxamide bond that links the indazole core to a specific "head" group. After the alkylated indazole-3-carboxylic acid intermediate is formed (often via hydrolysis of the corresponding ester), it is activated using a peptide coupling reagent. frontiersin.orgdiva-portal.org This activated intermediate then reacts with the desired amine to form the final product. derpharmachemica.com A variety of coupling agents can be employed for this transformation.

Table 1: Common Reagents in Amide Coupling Reactions

Reagent TypeExamplesFunction
Coupling Agents TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate), HATU, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole)Activate the carboxylic acid for reaction with the amine. diva-portal.orgderpharmachemica.comtandfonline.com
Bases TEA (Triethylamine), DIPEA (N,N-Diisopropylethylamine)Neutralize acids formed during the reaction and facilitate the coupling process. diva-portal.orgderpharmachemica.com
Solvents DMF (Dimethylformamide), ACN (Acetonitrile), CH₂Cl₂ (Dichloromethane)Provide a medium for the reaction to occur. diva-portal.orgbiorxiv.org

Utilization of Methyl Indazole-3-carboxylate as a Starting Material

Synthesis of Cumyl-INACA as an Intermediate

This compound is recognized as an analytical reference standard and a precursor in the synthesis of other synthetic cannabinoids, such as CUMYL-THPINACA and 5-fluoro CUMYL-PINACA. szabo-scandic.comcaymanchem.combioscience.co.uk It is also a known thermal degradation product of CUMYL-TsINACA. caymanchem.combertin-bioreagent.com Its synthesis involves the direct coupling of the indazole core with a cumyl group.

The synthesis of this compound, or N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide, is achieved through a standard amide coupling reaction. The general procedure involves reacting 1H-indazole-3-carboxylic acid with cumylamine (B32423) (1-methyl-1-phenylethylamine). derpharmachemica.comresearchgate.net

The reaction is typically carried out in a suitable solvent like DMF. Coupling agents such as EDC·HCl and HOBT are added to activate the carboxylic acid, along with a base like triethylamine (B128534) (TEA) to facilitate the reaction. derpharmachemica.com The amine is then added to the mixture, which is stirred at room temperature until the reaction is complete, yielding the desired this compound product after purification. derpharmachemica.com

The synthesis of this compound and its analogues can result in the formation of various impurities and byproducts. These can arise from incomplete reactions, side reactions, or the degradation of reactants and products. The characterization of these impurities is crucial for forensic analysis, as their profile can help link different batches of illicitly produced materials. nih.gov

Studies on the closely related compound Cumyl-5F-PINACA have identified numerous synthesis-related byproducts. nih.govresearchgate.net These impurities can include compounds where the starting materials remain unreacted or where side reactions have occurred. For example, in the synthesis of related indazole cannabinoids, if a strong base is used, it can hydrolyze the ester group, leading to the formation of acid byproducts. caymanchem.com Furthermore, incomplete reactions may result in the presence of precursors, like MDMB-INACA, in the final product. caymanchem.com Another potential byproduct is the formation of bis-alkylated compounds, where the tail group is added to both the indazole nitrogen and the acid group. caymanchem.com Analytical techniques such as high-resolution mass spectrometry (HRMS/MS) and ultra-high-performance liquid chromatography (UHPLC-MS) are essential for the detection and characterization of these trace-level impurities. nih.gov

Directed Synthesis Methodologies

Proactive Synthesis of this compound Analogues

In response to the rapid emergence of new psychoactive substances, forensic laboratories and researchers engage in the proactive synthesis of potential future SCRA structures. diva-portal.orgnih.gov This strategy allows for the development of analytical methods and reference materials for novel compounds before they are detected in forensic casework. diva-portal.org

This proactive approach involves the systematic modification of known SCRA scaffolds. For this compound, this can include creating a library of related cumyl-indazole-carboxamides by altering the alkyl "tail" attached to the indazole nitrogen. researchgate.netresearchgate.net Researchers have synthesized analogues with various tail groups, including butyl, pentyl, and different cyclolalkylmethyl groups, to study how these structural changes affect their properties. researchgate.net This proactive generation of data aids in the preparedness for the potential emergence of these new substances on the recreational drug market. diva-portal.org For instance, analogues such as ADB-B-5Cl-INACA and MDMB-B-5Cl-INACA have been synthesized for the first time as part of these proactive efforts. diva-portal.org

Table 2: List of Compound Names

Abbreviation/Trivial NameFull Chemical Name
This compound N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide
CUMYL-THPINACA N/A (Full name not provided in sources)
5-fluoro CUMYL-PINACA 1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide
CUMYL-TsINACA Cumyl-Tosyl-Indazole-3-Carboxamide
ADB-B-5Cl-INACA N/A (Full name not provided in sources)
MDMB-B-5Cl-INACA N/A (Full name not provided in sources)
MDMB-INACA Methyl (S)-2-(1H-indazole-3-carboxamido)-3,3-dimethylbutanoate
CUMYL-PICA N-(2-phenylpropan-2-yl)-1-pentyl-1H-indole-3-carboxamide
5F-MDMB-PICA methyl (S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate
AMB-FUBINACA methyl (S)-2-(1-((4-fluorophenyl)methyl)-1H-indazole-3-carboxamido)-3-methylbutanoate
AB-FUBINACA N-((1-amino-3-methyl-1-oxobutan-2-yl)-1-((4-fluorophenyl)methyl)-1H-indazole-3-carboxamide
5F-MDMB-PINACA (5F-ADB) methyl (S)-2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate
AB-CHMINACA N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide
MDMB-CHMICA methyl-2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido-3,3-dimethyl-butanoate
MDMB-CHMCZCA methyl 2-(9-(cyclohexylmethyl)-9H-carbazole-3carboxamido)-3-methylbutanoate
5F-PY-PINACA (1-(5-Fluoropentyl)-1H-indazol-3-yl)(pyrrolidin-1-yl)methanone
MEPIRAPIM N/A (Full name not provided in sources)
AB-4CN-BUTICA N/A (Full name not provided in sources)
MMB-4CN-BUTINACA N/A (Full name not provided in sources)
MDMB-4F-BUTICA N/A (Full name not provided in sources)
MDMB-4F-BUTINACA N/A (Full name not provided in sources)
JWH-018 Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone
MDMB-FUBINACA methyl (S)-2-(1-((4-fluorophenyl)methyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate
ADB-BUTINACA N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide
CUMYL-CPrMICA N/A (Full name not provided in sources)
CUMYL-CPMICA N/A (Full name not provided in sources)
CUMYL-CPrMINACA N/A (Full name not provided in sources)
CUMYL-CPMINACA N/A (Full name not provided in sources)
5F-CUMYL-P7AICA N/A (Full name not provided in sources)
CUMYL-4CN-BINACA 1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide
MPP-5F-PICA N/A (Full name not provided in sources)
MMB-5F-PICA N/A (Full name not provided in sources)
MDMB-5F-PICA N/A (Full name not provided in sources)
Cumyl-2Me-PrICA N/A (Full name not provided in sources)
Cumyl-2,2Me-PrICA N/A (Full name not provided in sources)
Cumyl-3Me-BICA N/A (Full name not provided in sources)
FUBIAT N/A (Full name not provided in sources)
ADMB-D-5Br-INACA N/A (Full name not provided in sources)
ADB-5´Br-BUTINACA 5-bromo-1-butyl-N-(1-carbamoyl-2,2-dimethyl-propyl)-indazole-3-carboxamide
ADMB-5´Br-INACA 5-bromo-N-(1-carbamoyl-2,2-dimethyl-propyl)-1H-indazole-3-carboxamide
MDMB-HEXINACA N/A (Full name not provided in sources)
MDMB-PROPINACA N/A (Full name not provided in sources)
4en-PDMB-4en-PINACA N/A (Full name not provided in sources)
5F-PDMB-5F-PINACA N/A (Full name not provided in sources)

Design and Synthesis of Predicted Next-Generation SCRAs

The landscape of synthetic cannabinoid receptor agonists (SCRAs) is characterized by rapid evolution, driven by efforts to circumvent legislative controls. This has led to the design and synthesis of next-generation compounds, often based on established pharmacophores with minor structural modifications. A prominent example of this trend is the development of various cumyl-carboxamide derivatives.

The synthesis of cumyl-derived indole- and indazole-3-carboxamides has been systematically explored to understand their structure-activity relationships (SARs). acs.orgcapes.gov.brnih.gov A general synthetic route for these compounds involves the coupling of an appropriate 1-alkyl-1H-indole- or indazole-3-carboxylic acid with cumylamine. acs.org For instance, the synthesis of cumyl-indazole-3-carboxamides begins with the N-alkylation of methyl 1H-indazole-3-carboxylate, followed by hydrolysis of the methyl ester to the corresponding carboxylic acid. These acids are then coupled with cumylamine using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) to yield the final products. acs.org

This compound, or N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide, serves as a key precursor in the synthesis of a variety of other synthetic cannabinoids. caymanchem.comcaymanchem.com It is categorized as an analytical reference standard and is a known thermal degradation product of CUMYL-TsINACA. caymanchem.comresearchgate.net The availability of such precursors, sometimes in "semi-finished" product kits, facilitates the production of a wide array of SCRA analogues. caymanchem.comresearchgate.net

The following table details some of the synthesized cumyl-derived SCRA analogues and their precursors:

Compound NameCore StructurePrecursor 1Precursor 2
CUMYL-PICAIndole (B1671886)1-pentyl-1H-indole-3-carboxylic acidCumylamine
CUMYL-5F-PICAIndole1-(5-fluoropentyl)-1H-indole-3-carboxylic acidCumylamine
CUMYL-PINACAIndazole1-pentyl-1H-indazole-3-carboxylic acidCumylamine
CUMYL-5F-PINACAIndazole1-(5-fluoropentyl)-1H-indazole-3-carboxylic acidCumylamine
CUMYL-BICAIndole1-butyl-1H-indole-3-carboxylic acidCumylamine
CUMYL-4CN-BINACAIndazole1-(4-cyanobutyl)-1H-indazole-3-carboxylic acidCumylamine

Structural Modification Strategies in this compound Related Compounds

Structural modifications are a key strategy in the development of new SCRAs, aiming to alter pharmacological properties and evade legal restrictions. For this compound and its analogues, these modifications primarily target the core, the tail, and the head group of the molecule. nih.gov

Core and Tail Modifications:

One of the most common modifications involves the alteration of the alkyl tail attached to the nitrogen of the indazole or indole core. Systematic libraries of cumyl-derived indole- and indazole-3-carboxamides have been prepared with various N-1 substituents, including butyl, pentyl, 5-fluoropentyl, 4-fluorobenzyl, and cyclohexylmethyl groups. acs.orgresearchgate.net Research has shown that indazole-based compounds are generally more potent CB1 agonists than their indole counterparts. acs.org Within both series, the presence of a 5-fluoropentyl tail has been found to confer the greatest potency. acs.org

The introduction of a cyano group to the butyl tail, as seen in CUMYL-4CN-BINACA, is another example of tail modification. europa.eu This compound has been identified as a potent and full agonist at both CB1 and CB2 receptors. ofdt.fr

Head Group Modifications:

The "head group" is another site for structural variation. In a study comparing various 5F-pentylindole SCRAs, the composition of the head group was found to significantly influence CB1 receptor affinity and potency. nih.gov Compounds with a 3,3-dimethylbutanoate (B8739618) (in 5F-MDMB-PICA) or a cumyl (in 5F-CUMYL-PICA) head group demonstrated high CB1 affinity and potency. nih.gov

The following interactive table summarizes some of the key structural modifications and their reported effects on cannabinoid receptor activity:

CompoundCoreTailHead GroupReported CB1 Activity
CUMYL-PICAIndolePentylCumylPotent Agonist
CUMYL-5F-PICAIndole5-FluoropentylCumylHigh Potency Agonist
CUMYL-PINACAIndazolePentylCumylPotent Agonist
CUMYL-5F-PINACAIndazole5-FluoropentylCumylVery High Potency Agonist
CUMYL-BICAIndoleButylCumylPotent Agonist
5F-MDMB-PICAIndole5-Fluoropentyl3,3-dimethylbutanoateHigh Affinity & Potency
CUMYL-4CN-BINACAIndazole4-CyanobutylCumylPotent Full Agonist

Table of Compound Names

AbbreviationFull Chemical Name
5F-CUMYL-P7AICA1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide
5F-CUMYL-PINACA1-(5-fluoropentyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide
5F-MDMB-PICAMethyl (2S)-2-[[1-(5-fluoropentyl)indole-3-carbonyl]amino]-3,3-dimethylbutanoate
CUMYL-4CN-BINACA1-(4-cyanobutyl)-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide
CUMYL-BICA1-butyl-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide
This compoundN-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide
CUMYL-PICA1-pentyl-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide
CUMYL-PINACA1-pentyl-N-(2-phenylpropan-2-yl)-1H-indazole-3-carboxamide
CUMYL-TsINACAN-(2-phenylpropan-2-yl)-1-tosyl-1H-indazole-3-carboxamide
EDC1-ethyl-3-(3-dimethylaminopropyl)carbodiimide
HOBtHydroxybenzotriazole
JWH-018Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone

Pharmacological Characterization: Receptor Interactions and Mechanistic Insights in Vitro Focus

Cannabinoid Receptor Binding Affinity and Potency Studies (CB1 and CB2)

The interaction of Cumyl-INACA and its analogues with cannabinoid receptors CB1 and CB2 is a critical determinant of their pharmacological activity. These interactions are primarily quantified through binding affinity (Ki) and functional potency (EC50) values.

Radioligand Displacement Assays for Receptor Affinity Determination

Radioligand displacement assays are instrumental in determining the binding affinity of a compound to a receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is displaced by the test compound. The concentration of the test compound that displaces 50% of the radioligand is the IC50, from which the inhibition constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

For comparison, other cumyl-derived SCRAs also show potent binding to cannabinoid receptors. For instance, CUMYL-PINACA has been identified as a potent CB1 receptor agonist. researchgate.net The binding affinities of a series of cumyl-derived analogues with varying tail substitutions show a range of affinities for CB1 (Ki = 12.6-21.4 nM) and CB2 (Ki = 2.95-24.5 nM). researchgate.net Another related compound, Cumyl-CBMINACA, demonstrated a high binding affinity for the hCB1 receptor with a Ki value of 1.32 nM. nih.gov

CompoundCB1 Ki (nM)CB2 Ki (nM)Reference
CUMYL-4CN-BINACA2.614.7 frontiersin.orgmq.edu.auresearchgate.net
Cumyl-CBMINACA1.32- nih.gov
Cumyl-CBMICA29.3- nih.gov
CUMYL-THPINACA1.231.38 researchgate.net

Functional Assays for Agonist Efficacy Assessment (e.g., cAMP accumulation, membrane potential)

Functional assays measure the biological response elicited by a compound upon binding to its receptor, thereby determining its efficacy as an agonist. Common methods include monitoring changes in intracellular second messengers like cyclic AMP (cAMP) or alterations in cell membrane potential. thermofisher.compromega.com

CUMYL-4CN-BINACA has been characterized as a potent and efficacious agonist at both CB1 and CB2 receptors. frontiersin.orgmq.edu.aunih.gov In functional assays, it demonstrated EC50 values of 0.58 nM at human CB1 receptors and 6.12 nM at human CB2 receptors. frontiersin.orgmq.edu.auresearchgate.netwikipedia.org This indicates that it effectively activates these receptors at low nanomolar concentrations. Furthermore, CUMYL-4CN-BINACA has been shown to have a higher maximum response at CB1 receptors than the reference agonist CP 55,940, suggesting it may possess higher intrinsic activity. frontiersin.orgmq.edu.auresearchgate.net

Other cumyl-derived SCRAs also exhibit significant agonist activity. For instance, Cumyl-PINACA was found to be a full agonist at the CB1 receptor with an EC50 value of 0.06 nM in a cAMP assay, making it one of the most potent SCs tested in that study. researchgate.net A series of cumyl-derived SCs were all found to be potent and efficacious agonists at both CB1 (EC50 = 0.43–12.3 nM) and CB2 (EC50 = 11.3–122 nM) receptors in a fluorometric assay of membrane potential. researchgate.netresearchgate.net

CompoundCB1 EC50 (nM)CB2 EC50 (nM)Reference
CUMYL-4CN-BINACA0.586.12 frontiersin.orgmq.edu.auresearchgate.netwikipedia.org
Cumyl-PINACA0.06- researchgate.net
Cumyl-CBMINACA55.4- nih.gov
Cumyl-CBMICA497- nih.gov

Structure-Activity Relationship (SAR) Analysis within the this compound Class

Structure-activity relationship (SAR) analysis helps in understanding how the chemical structure of a compound influences its pharmacological activity. Within the this compound class, modifications to different parts of the molecule can significantly impact receptor binding and efficacy.

Comparative Pharmacology with Related Cumyl-Derived SCRAs (e.g., CUMYL-4CN-BINACA, CUMYL-PINACA)

Comparisons between CUMYL-4CN-BINACA and its analogues reveal important SAR insights. For example, CUMYL-4CN-BINACA has a comparable CB1 receptor binding affinity and functional activity to its 5-fluoropentyl analogue, 5F-CUMYL-PINACA. frontiersin.orgmq.edu.au Both are more potent than the classical cannabinoid agonist CP 55,940 in functional assays. frontiersin.orgmq.edu.au This suggests that the substitution of the 4-cyanobutyl tail with a 5-fluoropentyl chain does not drastically alter the interaction with the CB1 receptor.

In contrast, the replacement of an indole (B1671886) core with an indazole core, as seen when comparing Cumyl-CBMICA (indole) to Cumyl-CBMINACA (indazole), tends to increase in vitro potency. nih.gov Cumyl-CBMINACA showed significantly higher binding affinity and potency at the hCB1 receptor compared to Cumyl-CBMICA. nih.gov

Impact of Structural Modifications on Receptor Selectivity and Potency

Structural modifications, particularly in the "tail" region of the molecule, have been identified as a critical factor influencing the activity of cumyl-derived SCRAs. acs.orgugent.befigshare.comnih.gov Studies on a library of cumyl-indole and cumyl-indazole-carboxamides with varying alkyl and alicyclic tails have shown that the optimal chain length for CB1 activation is similar to an n-pentyl group. acs.orgugent.befigshare.comnih.gov The activity of SCRAs with cyclic tails was found to decrease as the size of the cyclic moiety decreased. acs.orgugent.befigshare.comnih.gov

Furthermore, the core structure (indole vs. indazole) also plays a significant role. Generally, SCRAs with an indazole core have been found to be of equal or greater potency than their indole counterparts. researchgate.net This highlights the importance of the heterocyclic core in modulating the pharmacological profile of these compounds.

Theoretical and Computational Pharmacology

Molecular docking studies have been employed to rationalize the observed SARs. acs.orgugent.befigshare.comnih.gov These computational methods provide insights into the plausible binding modes of these compounds within the cannabinoid receptor binding pocket. Docking studies have demonstrated the importance of the steric contribution of the hydrophobic tail for optimal receptor interaction. acs.orgugent.befigshare.comnih.gov For instance, a plausible binding mode for MDMB-FUBINACA, a potent CB1 receptor agonist, has been identified, showing high similarity with that of co-crystallized THC derivatives. researchgate.net Such computational approaches are valuable for predicting the activity of new SCRAs and understanding the molecular basis of their action.

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound and its analogues, docking simulations are primarily used to model their interaction with the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. These models are crucial for rationalizing structure-activity relationships (SAR) observed in in vitro functional assays. nih.govugent.be

Research on a systematic library of cumyl-indole and cumyl-indazole-carboxamides has demonstrated the utility of molecular docking in understanding their pharmacology. nih.govugent.be The SAR for this class of compounds is complex, but docking studies have elucidated key structural features that determine their affinity and efficacy at the CB1 receptor. nih.gov

Key insights from molecular docking of related cumyl-indazole cannabinoids include:

The Role of the Cumyl Group: The bulky N-(2-phenylpropan-2-yl) group, or cumyl headgroup, establishes critical interactions within the receptor's binding pocket. Docking models for related compounds, such as MDMB-FUBINACA, show this head moiety occupying a pocket enclosed by transmembrane helices (TMs) 1, 2, and 7 of the CB1 receptor. nih.gov This hydrophobic interaction is a common feature among potent cumyl-class SCRAs.

The Hydrophobic Tail: The N-alkyl chain, or "tail," of the indazole core plays a critical role in receptor activation. Molecular docking studies have rationalized SAR findings by demonstrating the importance of the optimal steric contribution of this hydrophobic tail. nih.govugent.be For instance, in a library of cumyl-indazole-carboxamides, the optimal chain length for CB1 activation was found to be approximately that of an n-pentyl group. nih.govugent.be The tail is predicted to be enclosed by TMs 3, 5, 6, and the second extracellular loop (ECL2) of the CB1 receptor. nih.gov

These computational models provide a structural basis for the high potency observed in many cumyl-indazole SCRAs. nih.govugent.be By predicting how subtle changes to the molecule's structure affect its fit within the receptor, molecular docking serves as an invaluable tool for understanding the mechanistic basis of their activity.

Table 1: Inferred Structure-Activity Relationships for Cumyl-Indazole Analogues from Molecular Docking Studies

Structural MoietyFinding from Docking/SAR StudiesImplication for Receptor InteractionCitation
Indazole Core Generally confers equal or greater potency compared to indole core analogues.Enhances binding affinity and/or functional efficacy at the CB1 receptor. researchgate.net
Cumyl Headgroup Occupies a hydrophobic pocket within the CB1 receptor.Provides a strong anchor point for the ligand within the receptor. nih.gov
N-Alkyl Tail Optimal length (approx. n-pentyl) and steric bulk are critical for CB1 activation.Modulates the efficacy and potency of the compound through hydrophobic interactions. nih.govugent.be

In Silico Prediction of Pharmacological Profiles

In silico methods use computer simulations to predict the pharmacological properties of chemical compounds, including their pharmacokinetics and pharmacodynamics. These predictive models are particularly useful for new psychoactive substances (NPS) where experimental data may be limited. nih.gov For this compound, while direct data is scarce as it is primarily considered a precursor, its likely pharmacological profile can be inferred from in silico studies on related indazole-3-carboxamide SCRAs. caymanchem.com

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are developed to correlate the chemical structure of compounds with their biological activity. For synthetic cannabinoids, QSAR models have been created to predict their binding affinity for the CB1 receptor (expressed as the Ki value) without requiring reference standards. nih.gov These models use descriptors based on the compound's structure to calculate its similarity to molecules with known affinities, providing a rapid and cost-effective means of estimating the potency of new compounds. nih.gov Such models can serve as a valuable tool to get a first indication of the biological activity of new SCRAs. nih.gov

Prediction of Physicochemical and ADMET Properties: A crucial aspect of a compound's pharmacological profile is its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Various in silico software packages (e.g., SwissADME, Gastroplus, ADMET Predictor) are used to calculate these properties from a compound's structure. mdpi.comnih.gov

Studies on a range of indole and indazole-3-carboxamide SCRAs have used these tools to predict key parameters: mdpi.com

Lipophilicity (Log P / Log D): This parameter affects a compound's absorption, distribution, and ability to cross the blood-brain barrier. In silico predictions for a range of indazole-3-carboxamide SCRAs show Log P values typically between 2.5 and 5.5. mdpi.com While predictions can vary between different software tools, the general ranking of compound lipophilicity is often comparable. mdpi.com

Aqueous Solubility: Solubility is a key factor influencing a drug's bioavailability. In silico tools can estimate this property, helping to predict how a compound will behave in a biological system. japsonline.com

Metabolism: Computational tools can also assist in predicting metabolic pathways. For example, in silico-assisted data mining software is used to facilitate the identification of metabolites from in vitro experiments with human liver microsomes. nih.gov

Table 2: Examples of Predicted Physicochemical Properties for Indazole-3-Carboxamide SCRAs

CompoundPredicted Log P Range (from various software)Experimentally Derived Log D₇.₄Citation
AB-FUBINACA2.66 – 3.242.81 mdpi.com
5F-MDMB-PINACA3.42 – 4.754.38 mdpi.com
MDMB-4en-PINACA3.65 – 4.884.95 mdpi.com

Analytical Methodologies for Identification and Characterization of Cumyl Inaca

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structural features of molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are fundamental in the characterization of Cumyl-INACA.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map out the carbon-hydrogen framework. researchgate.net The chemical shifts, coupling constants, and signal multiplicities in the NMR spectra provide detailed information about the connectivity and chemical environment of each atom.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the indazole and phenyl rings, the methyl protons of the cumyl group, and the amide proton can be observed. Similarly, the ¹³C NMR spectrum reveals signals for each unique carbon atom, including those in the aromatic rings, the carbonyl group, and the quaternary and methyl carbons of the cumyl moiety. While specific spectral data for this compound is not extensively published in readily accessible literature, the analysis follows standard principles of NMR interpretation. acs.org The structural elucidation of related cumyl-containing synthetic cannabinoids often relies on a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments for unambiguous assignment of all signals. researchgate.netmendeley.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Functional Groups

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic (Indazole, Phenyl) 7.0 - 8.5 110 - 150
Amide (N-H) 8.0 - 9.5 -
Carbonyl (C=O) - 160 - 170
Quaternary Carbon (Cumyl) - 55 - 65
Methyl (Cumyl) 1.5 - 2.0 25 - 35

Note: These are generalized ranges and actual values can vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. psu.eduscm.comspectroscopyonline.com IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy involves the inelastic scattering of monochromatic light. scm.comspectroscopyonline.com

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the amide group (around 3300-3500 cm⁻¹), C-H stretches of the aromatic and aliphatic portions (around 2800-3100 cm⁻¹), and a strong C=O stretch of the amide carbonyl group (around 1640-1680 cm⁻¹). nih.govresearchgate.net The Raman spectrum would also exhibit peaks corresponding to these vibrations, with aromatic ring stretching modes often being particularly prominent. nih.gov The combination of IR and Raman data can provide a more complete vibrational profile of the molecule. spectroscopyonline.com

Chromatographic and Mass Spectrometric Techniques

Chromatographic methods are employed to separate this compound from other substances, while mass spectrometry provides information about its mass and fragmentation pattern, allowing for highly sensitive detection and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique in forensic laboratories for the analysis of volatile and thermally stable compounds. cfsre.orgmdpi.com While this compound itself may have limited volatility, it can be analyzed by GC-MS, sometimes following derivatization to improve its chromatographic properties. caymanchem.comcaymanchem.com Under the high-temperature conditions of the GC injector, thermal degradation of some synthetic cannabinoids can occur. researchgate.net For instance, the related compound CUMYL-TsINACA is known to degrade thermally under GC conditions. researchgate.net

In GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. cfsre.org The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, which is a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint. caymanchem.com A searchable GC-MS spectral database is available from Cayman Chemical, containing data for over 2,000 forensic drug standards. caymanchem.com

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS and LC-QTOF-MS) for Complex Matrices

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), including techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), is a powerful tool for the analysis of this compound in complex matrices such as biological fluids and seized materials. researchgate.netcfsre.orgcfsre.orgnih.govnih.govresearchgate.net This approach is particularly advantageous for non-volatile or thermally labile compounds.

LC separates the components of a mixture in the liquid phase before they are introduced into the mass spectrometer. HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments. researchgate.net This high degree of mass accuracy is crucial for distinguishing between compounds with similar nominal masses. LC-QTOF-MS combines the separating power of LC with the high sensitivity and mass accuracy of a QTOF mass analyzer, making it a valuable technique for identifying and quantifying NPS and their metabolites. cfsre.orgcfsre.org

Table 2: Key Mass Spectrometric Data for this compound

Parameter Value Source
Molecular Formula C₁₇H₁₇N₃O nih.gov
Molecular Weight 279.3 g/mol caymanchem.com

Direct Analysis in Real-Time Mass Spectrometry (DART-TOF-MS) Applications

Direct Analysis in Real-Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. nih.govbruker.comgetenviropass.com When coupled with a time-of-flight (TOF) mass spectrometer, DART-MS provides a fast and effective method for screening seized materials for the presence of NPS. nist.gov

In DART-MS, a stream of heated, excited gas (typically helium or nitrogen) is directed at the sample surface, causing the desorption and ionization of analytes. nih.gov The resulting ions are then analyzed by the mass spectrometer. This technique is particularly useful for the rapid, high-throughput screening of solid or liquid samples, providing near-instantaneous identification of compounds like this compound. bruker.comnist.gov

Development of Reference Standards and Libraries

The development and use of reference standards and spectral libraries are foundational to the analytical workflow for identifying new synthetic cannabinoids. unodc.org These resources provide the necessary benchmarks for comparing and confirming the identity of unknown substances seized in forensic casework. unodc.org

Certified Reference Materials (CRMs) are indispensable tools in forensic and analytical chemistry, providing a high degree of accuracy and traceability for the identification and quantification of chemical compounds. nist.govsigmaaldrich.com For a substance like this compound, a CRM serves as a well-characterized and authenticated standard against which analytical results from seized materials can be compared. cambrex.com

The process of creating a CRM involves extensive analytical testing to confirm the material's identity, purity, and stability. usp.orgcasss.org This rigorous characterization ensures that the CRM is a reliable benchmark for various analytical techniques. cambrex.com In the context of this compound, a CRM would be a sample of the compound that has been thoroughly analyzed and its chemical properties documented. caymanchem.combertin-bioreagent.com

Forensic laboratories rely on CRMs for several critical functions:

Method Validation: To ensure that the analytical methods used in the laboratory are accurate, precise, and reliable for detecting this compound. nih.gov

Instrument Calibration: To calibrate analytical instruments, ensuring the accuracy of quantitative measurements.

Quality Control: To regularly check the performance of analytical procedures and ensure the continued accuracy of results.

The availability of a this compound CRM allows laboratories to confidently confirm the identity of the substance in seized samples by comparing analytical data, such as mass spectra and chromatographic retention times, with the data from the certified standard. nist.govmdpi.com This comparison is crucial for precluding false positives and minimizing false negatives in forensic analysis. nist.gov

Table 1: Key Information for this compound Analytical Reference Standard

Property Value
Formal Name N-(1-methyl-1-phenylethyl)-1H-indazole-3-carboxamide
CAS Number 1631075-21-2
Molecular Formula C17H17N3O
Formula Weight 279.3
Purity ≥98%
Formulation A crystalline solid

Data sourced from Cayman Chemical caymanchem.combertin-bioreagent.com

Forensic spectral databases are curated collections of analytical data from known substances, which serve as a critical resource for the identification of unknown compounds. caymanchem.com The characterization of this compound and the subsequent inclusion of its analytical data into these libraries are vital for its rapid and accurate identification in future cases. mendeley.com

When a new substance like this compound is identified and characterized, its analytical data, particularly its mass spectrum from Gas Chromatography-Mass Spectrometry (GC-MS) analysis, is added to spectral libraries. researchgate.netoup.com GC-MS is a widely used technique in forensic laboratories for the separation and identification of individual compounds within a sample. mdpi.com The resulting mass spectrum provides a unique "fingerprint" of the molecule based on its fragmentation pattern upon ionization. mdpi.com

The process typically involves:

Isolation and Purification: The novel compound is isolated from the seized material. researchgate.net

Structure Elucidation: A combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry, is used to determine the exact chemical structure of the compound. researchgate.netresearchgate.net

Data Acquisition: The purified compound is analyzed using standard forensic laboratory instrumentation, such as GC-MS, to generate a high-quality mass spectrum. oup.com

Database Integration: The verified mass spectrum, along with other relevant information like chromatographic retention indices, is incorporated into spectral databases. mendeley.comresearchgate.net

Organizations and commercial entities often maintain and distribute these spectral libraries, which can be searched electronically. caymanchem.com When a forensic laboratory analyzes an unknown sample and obtains a mass spectrum, they can search it against the library. A match with the entry for this compound provides strong evidence for its presence in the sample.

The continuous updating of these databases with data from newly identified substances is a collaborative effort that significantly enhances the capabilities of forensic laboratories worldwide to combat the proliferation of NPS. mendeley.comresearchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
CUMYL-THPINACA
5-fluoro CUMYL-PINACA

| | CUMYL-PINACA | | 4-cyano CUMYL-BUTINACA | | CUMYL-TsINACA | | Cumyl-BC[2.2.1]HpMeGaClone | | Cumyl-BC[2.2.1]HpMINACA | | Cumyl-BC[2.2.1]HpMICA | | MDMB-CHMICA | | CUMYL-PICA | | 5-Fluoro-CUMYL-PICA | | 5F-MDMB-PINACA | | 4F-MDMB-BINACA | | MDMB-4en-PINACA | | ADB-5Br-BUTINACA | | ADB-5Br-INACA | | MDMB-INACA | | ADB-BUTINACA | | ADB-4en-PINACA | | 4-cyano-cumyl-BUTINACA | | 5F-cumyl-PINACA | | ADB-PINACA | | ACHMINACA | | MDMB-CHMINACA | | 4F-MDMB-BUTINACA | | AB-CHMINACA | | AB-CHMICA | | 5F-ADBICA | | PB-22 | | 5F-PB-22 | | 5F-CUMYL-PICA | | 5F-MDMB-PICA |

Metabolic Pathways and Metabolite Characterization: in Vitro Biotransformation

Phase I Metabolic Transformations

Phase I metabolism of Cumyl-inaca is characterized by a variety of oxidative reactions designed to increase the polarity of the parent compound. These transformations include hydroxylation, oxidative defluorination, carboxylation, N-dealkylation, nitrile hydrolysis, and the formation of ketone and dehydrogenated metabolites.

Hydroxylation and Dihydroxylation Pathways (e.g., Pentyl Moiety Oxidation)

Hydroxylation represents a primary metabolic route for this compound and its analogs. capes.gov.brresearchgate.netnih.gov Studies using pooled human liver microsomes have consistently identified hydroxylation as a major biotransformation step, often followed by dihydroxylation. capes.gov.brresearchgate.netnih.gov For Cumyl-PINACA, a significant pathway involves hydroxylation at the pentyl moiety, which can then undergo a second hydroxylation or be oxidized to a ketone. capes.gov.brnih.gov Dihydroxylation, the addition of two hydroxyl groups, has also been observed as a common metabolic reaction for cumyl-derivatives. capes.gov.brresearchgate.netnih.gov This process can occur on various parts of the molecule, including the tail moieties of both indole (B1671886) and indazole compounds. researchgate.net The formation of dihydrodiol metabolites is a recognized pathway for several synthetic cannabinoids. researchgate.netresearchgate.net

Oxidative Defluorination and Carboxylation Mechanisms

For fluorinated this compound variants, oxidative defluorination is a prominent metabolic pathway. capes.gov.brnih.gov This process involves the removal of a fluorine atom and its replacement with a hydroxyl group, which is then often further oxidized to a carboxylic acid. capes.gov.brnih.goveuropa.eu This carboxylation step is a common subsequent reaction following oxidative defluorination. capes.gov.brnih.gov For instance, in the metabolism of CUMYL-5F-P7AICA, oxidative defluorination followed by carboxylation is a major in vivo biotransformation. europa.eu Similarly, for compounds containing a nitrile function, nitrile hydrolysis is often followed by carboxylation. capes.gov.brnih.gov

N-Dealkylation and Nitrile Hydrolysis

N-dealkylation, the removal of an alkyl group from a nitrogen atom, is another identified Phase I metabolic pathway for this compound and related compounds. researchgate.netresearchgate.netresearchgate.net This reaction is more frequently observed in fluorinated tail chain compounds compared to their non-fluorinated counterparts. researchgate.net

Formation of Ketone and Dehydrogenated Metabolites

The formation of ketone metabolites is a notable Phase I biotransformation. capes.gov.brnih.govresearchgate.netmdpi.com This often occurs after an initial hydroxylation event, where the newly introduced hydroxyl group is oxidized to a ketone. capes.gov.brnih.govresearchgate.net For example, a major metabolic pathway for CUMYL-PINACA involves hydroxylation at the pentyl moiety, which is then followed by oxidation to a ketone. capes.gov.brnih.gov

Dehydrogenation, the removal of hydrogen atoms, is another metabolic reaction observed for this compound and its analogs. researchgate.net This can lead to the formation of double bonds within the molecule, creating dehydrogenated metabolites. researchgate.net

Phase II Metabolic Transformations

Following Phase I reactions, the modified this compound metabolites can undergo Phase II conjugation, which further increases their water solubility and facilitates their excretion from the body.

Glucuronidation and Sulfate (B86663) Conjugation Pathways

Glucuronidation is a significant Phase II metabolic pathway for this compound and its metabolites. researchgate.netresearchgate.neteuropa.eumdpi.com This process involves the attachment of a glucuronic acid molecule to the metabolite, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). drughunter.comfrontiersin.org Glucuronide conjugates are highly polar and readily excreted. drughunter.compharmacylibrary.com Studies have identified glucuronidated metabolites of various this compound analogs. researchgate.netresearchgate.net For example, in the metabolism of CUMYL-5F-P7AICA, monohydroxylation is followed by both sulfation and glucuronidation. europa.eu

Sulfate conjugation, or sulfation, is another important Phase II reaction. europa.eumdpi.com This pathway involves the transfer of a sulfonate group to the metabolite, a reaction mediated by sulfotransferases (SULTs). drughunter.com The resulting sulfate conjugates are also highly water-soluble. frontiersin.orgnih.gov The formation of sulfated metabolites has been detected in the biotransformation of CUMYL-5F-P7AICA. europa.eumdpi.com

In Vitro Metabolic Modeling

In vitro metabolic modeling serves as a foundational step in understanding the biotransformation of xenobiotics. By recreating the metabolic environment of the liver, these systems provide insight into the primary phase I and phase II metabolic reactions a compound will likely undergo in the body.

Human liver microsomes (HLM) and pooled human hepatocytes (HHeps) are the most common and effective in vitro systems used to study the metabolism of synthetic cannabinoids. researchgate.netresearchgate.net HLMs are subcellular fractions containing a high concentration of phase I drug-metabolizing enzymes, particularly Cytochrome P450 (CYP450) isoenzymes. nih.govadmescope.com Hepatocytes, being intact liver cells, contain the full complement of both phase I and phase II metabolic enzymes, cofactors, and transporters, offering a more comprehensive simulation of in vivo metabolism. researchgate.netresearchgate.net

For this compound and its structural analogs, incubation with HLM and hepatocytes reveals several major metabolic pathways:

Hydroxylation: This is a predominant phase I reaction. It can occur on the cumyl moiety (aromatic hydroxylation) or the alkyl chain (aliphatic hydroxylation). nih.govresearchgate.net For instance, studies on CUMYL-4CN-BINACA, a closely related compound, identified monohydroxylation as a key transformation in HLM incubations. nih.gov

Oxidative Decyanation/Carboxylation: For analogs containing a nitrile group, such as CUMYL-4CN-BINACA, a major metabolic pathway involves CYP450-mediated hydroxylation of the carbon adjacent to the nitrile. This forms an unstable cyanohydrin that can release cyanide and subsequently oxidize to an aldehyde and then a carboxylic acid. nih.govnih.gov The resulting N-butanoic acid metabolite is often the most abundant biomarker found in both HLM studies and urine samples. nih.govnih.govcapes.gov.br

N-Dealkylation: Cleavage of the alkyl chain from the indazole core is another observed metabolic step. nih.gov

Dihydrodiol Formation: Saturation of a double bond in an alkyl chain, if present, can lead to the formation of dihydrodiol metabolites. researchgate.net

Glucuronidation: This is a common phase II reaction where glucuronic acid is conjugated to hydroxylated metabolites, increasing their water solubility for excretion. The presence of these conjugates is often confirmed by treating samples with β-glucuronidase, which cleaves the bond and releases the phase I metabolite. nih.govnih.gov

Studies show that this compound analogs are rapidly metabolized. For example, after a three-hour incubation of CUMYL-4CN-BINACA with HLMs, less than 21% of the parent compound remained. nih.gov This highlights the necessity of targeting metabolites, rather than the parent drug, for detection in biological samples.

Table 1: Common Metabolic Reactions of this compound Analogs in HLM & Hepatocyte Assays

Before or alongside in vitro experiments, researchers increasingly use in silico (computer-based) tools to predict potential metabolic pathways. mdpi.comnih.govpensoft.net Software like GLORYx and BioTransformer use knowledge-based algorithms and machine learning to forecast the biotransformations a molecule is likely to undergo. mdpi.comresearchgate.net

These tools work by applying a set of rules based on known metabolic reactions to the chemical structure of the parent compound, such as this compound. pensoft.netoptibrium.com They can predict sites of metabolism (e.g., which parts of the molecule are most susceptible to hydroxylation) and the resulting metabolite structures. optibrium.com This predictive approach helps to:

Guide Laboratory Analysis: By generating a suspect list of potential metabolites, these tools allow analytical chemists to narrow their search and develop targeted methods for detection using techniques like high-resolution mass spectrometry (HRMS). nih.govulisboa.pt

Streamline Workflows: Predicting metabolites computationally can save significant time and resources compared to identifying all unknown products from scratch. pensoft.net

Increase Confidence: When in silico predictions align with metabolites identified in HLM or hepatocyte assays, it increases the confidence in the structural elucidation of those metabolites. mdpi.com

However, no single tool is perfect. For example, in a study on new psychoactive substances, BioTransformer was noted to be effective for predicting phase I reactions, while GLORYx uniquely identified certain phase II conjugations. researchgate.netnih.gov In some cases involving complex multi-step reactions, these tools may fail to predict key metabolites that are later identified in vivo. uniklinik-freiburg.de Therefore, an integrated approach combining in silico prediction with in vitro experimentation is considered the most robust strategy. nih.govresearchgate.net

Application of Human Liver Microsomes (HLM) and Hepatocyte Incubation Assays

Metabolite Identification Strategies for Analytical Targets

Once in vitro incubations are complete, the resulting mixture of parent drug and metabolites must be analyzed. This process relies heavily on advanced analytical techniques, primarily liquid chromatography coupled with mass spectrometry (LC-MS), to separate, detect, and identify the target compounds. nih.gov

A significant analytical challenge in studying this compound metabolism is the formation of numerous structural isomers. nih.govnih.gov Isomers are molecules that have the same molecular weight and elemental formula but differ in their atomic arrangement. For example, monohydroxylation of this compound can occur at several different positions on the cumyl ring or the alkyl chain, creating a set of isomeric metabolites.

These isomers are difficult to distinguish because they often produce identical signals in a standard mass spectrometer. nih.gov Analytical strategies to differentiate them include:

Chromatographic Separation: Techniques like ultra-high performance liquid chromatography (UHPLC) are optimized to physically separate isomers before they enter the mass spectrometer. nih.gov Isomers often have slight differences in polarity, which causes them to interact differently with the chromatography column and elute at distinct retention times.

Tandem Mass Spectrometry (MS/MS): By fragmenting the molecular ions, analysts can study the resulting product ions. Different isomers, while having the same parent mass, may break apart in unique ways, yielding characteristic fragmentation patterns that allow for their differentiation. ulisboa.pt

High-Resolution Ion Mobility-Mass Spectrometry (HRIM-MS): This advanced technique separates ions based not only on their mass-to-charge ratio but also on their size, shape, and charge (collision cross-section, CCS). nih.govchemrxiv.org Isomers with different shapes will have different CCS values and can be separated, even if they cannot be resolved by chromatography alone. nih.govchemrxiv.org

For example, research on FUBIMINA and its isomer THJ-2201 demonstrated that a combination of optimized chromatography and careful selection of specific product ions in HR-MS was necessary to distinguish between their isomeric metabolites and confirm the intake of a specific parent compound. nih.govspringermedizin.de

The ultimate goal of metabolite identification is to find one or more unique biomarkers that can definitively prove consumption of the parent drug. A major challenge with synthetic cannabinoids is their extensive metabolism, meaning the parent compound is often absent in urine samples. researchgate.netnih.gov

Further complicating matters is the structural similarity among different synthetic cannabinoids. Some major metabolites, particularly those resulting from common pathways like alkyl chain carboxylation, may not be unique to a single parent drug. For example, the CUMYL-BINACA butanoic acid metabolite could potentially be formed from other cumyl-containing cannabinoids. nih.gov

This creates several challenges:

Lack of Specificity: A detected metabolite might not be exclusive to one specific, legally controlled substance, making it difficult to prosecute cases based on that finding alone.

Isomer Ambiguity: As discussed, without proper analytical differentiation, the detection of a hydroxylated metabolite might not pinpoint which specific isomer of a drug was consumed, which can have legal implications if the isomers have different scheduling statuses. nih.gov

Inter-individual Variability: The concentration and profile of metabolites can vary between individuals due to genetic differences in metabolic enzymes, leading to potential inconsistencies in biomarker detection. nih.govproquest.com

To overcome these hurdles, forensic laboratories recommend monitoring for a panel of metabolites rather than relying on a single one. nih.govnih.gov The ideal approach is to identify a metabolite that is both abundant and structurally unique to the parent compound, such as one retaining a distinctive structural feature that is not common to other analogs. nih.gov When possible, analysis of blood is recommended as the parent compound may still be present, providing more definitive evidence of intake. nih.gov

Table 2: Compound Names Mentioned

Prevalence and Monitoring Within Illicit Chemical Landscapes Non Human Specific

Geographic and Temporal Trends in Cumyl-INACA Detection

The emergence of novel psychoactive substances (NPS) presents a continuous challenge for forensic and law enforcement agencies worldwide. This compound, a synthetic cannabinoid of the indazole-3-carboxamide class, has been identified within the illicit drug market, though its prevalence appears to be lower than some of its more well-known analogues.

Forensic laboratory analyses of seized materials provide critical data on the distribution of specific illicit compounds. This compound has been detected in drug seizures, primarily in Europe.

In November 2020, German police authorities identified this compound in seized herbal material. service.gov.uk This finding confirmed its presence on the European illicit market. While specific details on the quantity and frequency of seizures are not extensively documented in publicly available literature, the identification itself is significant for forensic intelligence. The compound is typically found in two forms: as a constituent of herbal blends, where a solution containing the synthetic cannabinoid is sprayed onto plant matter, or as a bulk powder. unodc.org Most pure synthetic cannabinoids are crystalline powders, which are then used to manufacture the final street-level products. unodc.org

Analyses of related compounds provide context for the "Cumyl" family. For instance, CUMYL-4CN-BINACA was detected in seized plant material in Istanbul, Turkey, as early as May 2016. researchgate.net Similarly, various cumyl-based synthetic cannabinoids have been reported in seizures across Europe, including the UK, and in other regions like Singapore and the United States. service.gov.uk

Table 1: Notable Detections of this compound and Related Analogues in Seized Materials

CompoundYear of DetectionLocation of SeizureMaterial TypeSource
This compound 2020GermanyHerbal Material service.gov.uk
CUMYL-4CN-BINACA 2016TurkeyPlant Material researchgate.net
Cumyl-PeGaClone 2022UKPowders, Herbal Material service.gov.uk
ADB-5'Br-INACA 2021Belgium, UK (Scotland)Not Specified caymanchem.comnih.gov
MDMB-5'Br-INACA 2021Belgium, UK (Scotland)Not Specified caymanchem.comnih.gov

This table is illustrative and based on available public reports. The absence of a country or region does not imply the compound is not present.

International early warning systems (EWS) are essential for the rapid dissemination of information about newly emerging NPS. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) operates the EU Early Warning System, which monitors and reports on new substances. researchgate.net The notification of this compound's detection in Germany in 2020 would have been circulated through this system, alerting member states to its emergence. service.gov.uk

Similarly, organizations like the United Nations Office on Drugs and Crime (UNODC) and national bodies such as NPS Discovery in the United States play a crucial role in tracking and sharing information on NPS trends. service.gov.ukcfsre.org The appearance of a new compound like this compound within these systems triggers a series of actions, including the development of analytical reference standards and the updating of laboratory testing protocols to ensure its detection in forensic casework. cfsre.orgbertin-bioreagent.com While this compound has been noted, it has not prompted the same level of widespread alerts as some of its more potent or prevalent successors, such as MDMB-4en-PINACA or ADB-BUTINACA. service.gov.uk

Identification in Seized Materials (e.g., Herbal Blends, Powders) by Forensic Laboratories

Supply Chain Dynamics and Precursor Availability

The supply chain for synthetic cannabinoids is a complex, global network that adapts quickly to legislative changes. Understanding these dynamics is key to disrupting the availability of compounds like this compound.

The manufacturing of many NPS, including synthetic cannabinoids, is often attributed to chemical laboratories in China. service.gov.uk These manufacturers may produce the final product or the necessary precursor chemicals. From the point of origin, these substances are trafficked globally through various routes, often utilizing international mail and parcel services, which complicates interdiction efforts.

This compound itself is categorized not only as a synthetic cannabinoid but also as a precursor for the synthesis of other, often more complex, cannabinoids like CUMYL-THPINACA and 5-fluoro CUMYL-PINACA. caymanchem.com This dual role means it can be trafficked as a final product for consumption or as a chemical intermediate for further synthesis in clandestine labs closer to the consumer market. This adds a layer of complexity to its distribution pattern, as it may be handled by different types of criminal organizations with varying levels of chemical sophistication. The identification of a related compound, A-PONASA, en route from China to Bulgaria in 2021 highlights this common distribution channel. service.gov.uk

Monitoring Programs and Analytical Surveillance

The constant evolution of synthetic cannabinoid structures necessitates robust and adaptive monitoring and surveillance programs.

The primary strategy for detecting novel analogues of this compound and other synthetic cannabinoids is proactive analytical surveillance. ojp.gov This involves a multi-faceted approach employed by forensic laboratories and research institutions.

Advanced Analytical Techniques: The cornerstone of detection is the use of advanced analytical instrumentation. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard tools for identifying known compounds. researchgate.netnih.gov For novel, uncharacterized substances, high-resolution mass spectrometry (HR-MS) is indispensable as it allows for the determination of a compound's elemental formula, providing the first clues to its structure. researchgate.netfrontiersin.org Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are then often used to confirm the precise chemical structure. researchgate.netnih.gov

Non-Targeted Screening: Instead of only looking for a list of known drugs, forensic labs are increasingly using non-targeted screening approaches. nih.govfrontiersin.org By analyzing HR-MS data, chemists can identify unknown compounds that share structural similarities with known synthetic cannabinoids, such as the indazole core common to the INACA family. This allows for the tentative identification of new analogues even before reference materials are available.

Metabolism Studies: Understanding how the human body metabolizes a drug is crucial for toxicological analysis. Research using human liver microsomes helps predict the metabolites that will be present in urine samples. frontiersin.orgcapes.gov.br For this compound analogues, this allows toxicologists to identify characteristic metabolites, which are often the only way to confirm exposure, as the parent compound is frequently no longer detectable. capes.gov.br

Information Sharing and Databases: Rapid information sharing through platforms like the EMCDDA's European Database on New Drugs (EDND) and the NPS datahub is critical. researchgate.net When a lab identifies a new analogue, sharing the analytical data (mass spectra, retention times) allows other labs worldwide to update their methods and watch for the compound in their own casework. researchgate.net

Challenges and Future Directions in Cumyl Inaca Research

Advancements in Analytical Characterization of Novel Analogues

The rapid emergence of structural variants of Cumyl-INACA and other SCRAs poses a significant hurdle for their effective monitoring and characterization. researchgate.net To stay ahead of the illicit drug market, researchers are focusing on advanced analytical methodologies.

High-Throughput Screening Methodologies

The sheer volume and diversity of new SCRAs demand efficient and rapid screening methods. Traditional chromatographic techniques, while reliable, can be time-consuming. nih.gov To address this, high-throughput screening (HTS) methodologies are being developed and implemented. These methods often utilize automated liquid handling systems and advanced mass spectrometry techniques to quickly process large numbers of samples.

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) has become a cornerstone in the qualitative screening of synthetic cannabinoids and their metabolites. d-nb.info Techniques like LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) allow for the detection and identification of a broad range of analytes based on their accurate mass and fragmentation patterns. d-nb.info Furthermore, the development of comprehensive spectral libraries is crucial for the timely identification of new analogues. d-nb.info Some approaches even incorporate crowd-sourced consensus libraries to expedite the inclusion of new spectra. d-nb.info

The application of these high-throughput methods is not only for targeted analysis but also for non-targeted screening to identify previously unknown compounds in seized materials and biological samples. researchgate.net

Table 1: Comparison of Analytical Screening Techniques

TechniquePrincipleThroughputSelectivity
Thin-Layer Chromatography (TLC) Differential migration of compounds on a stationary phase.HighLow to Moderate
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by boiling point and interaction with a stationary phase, followed by mass-based detection.ModerateHigh
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by polarity, followed by precursor and product ion monitoring.HighVery High
High-Resolution Mass Spectrometry (HRMS) Precise mass measurement for elemental composition determination.HighVery High

Development of Predictive Analytical Models

Predictive analytics, utilizing statistical algorithms and machine learning, is an emerging field with the potential to revolutionize the characterization of novel compounds. knowi.cominsightsoftware.com By analyzing data from known this compound analogues and other SCRAs, predictive models can be developed to forecast the analytical properties of newly emerging, uncharacterized compounds. knowi.compecan.ai

These models can predict key analytical data such as retention times in chromatography, mass spectral fragmentation patterns, and even potential metabolic pathways. nih.gov This predictive capability allows forensic laboratories to tentatively identify new analogues even before reference standards are available, significantly reducing the time required for identification. The development of these models relies on large datasets of previously characterized compounds and a deep understanding of structure-activity and structure-property relationships. knowi.comresearchgate.net

Elucidation of Complex Metabolic Pathways for Forensic Application

Understanding the metabolism of this compound and its analogues is critical for forensic toxicology, as parent compounds are often present in low concentrations in biological samples, while metabolites can be detected for a longer duration. nih.govmdpi.com

Identification of Definitive Analytical Markers for Structural Variants

The metabolic pathways of this compound analogues can be complex and varied. For instance, studies on CUMYL-4CN-BINACA have shown that it undergoes metabolism via CYP450-mediated hydroxylation, leading to the formation of several metabolites. nih.govresearchgate.net A significant finding was the release of free cyanide during the metabolism of CUMYL-4CN-BINACA, forming a cyanohydrin intermediate which then generates other metabolites like 4-hydroxybutyl CUMYL-BINACA and CUMYL-BINACA butanoic acid. nih.govresearchgate.net

Identifying unique or definitive metabolites for specific structural variants is a key goal. For example, the presence of a bromide on the indazole core of some SCRAs remains intact on their metabolites, allowing for clear differentiation from non-brominated analogues in toxicological samples. nih.gov Research has shown that CUMYL-BINACA butanoic acid is a major biomarker for CUMYL-4CN-BINACA in urine. nih.govresearchgate.net

To aid in this endeavor, in vitro metabolism studies using human liver microsomes (pHLM) and hepatocytes are extensively employed to predict the metabolites that are likely to be found in authentic human samples. researchgate.net These studies have successfully identified numerous phase I metabolites for various Cumyl analogues, including those with cyclobutyl methyl and norbornyl methyl tails. researchgate.net The suggested urinary biomarkers from these studies, such as monohydroxylation products, are crucial for developing robust analytical methods for forensic case work. researchgate.net

Table 2: Key Metabolic Pathways for this compound Analogues

AnaloguePrimary Metabolic ReactionsMajor Metabolites/Biomarkers
CUMYL-4CN-BINACA CYP450-mediated hydroxylation, N-dealkylation, glucuronidation. nih.govresearchgate.netCUMYL-BINACA butanoic acid, 4-hydroxybutyl CUMYL-BINACA. nih.govresearchgate.net
5F-Cumyl-PINACA Hydroxylation at the N-pentyl side chain. researchgate.netHydroxylated pentyl metabolites. researchgate.net
Cumyl-CBMEGACLONE Monohydroxylation at the cyclobutyl methyl (CBM) and core. researchgate.netMonohydroxylated products at CBM and core. researchgate.net
Cumyl-NBMEGACLONE Monohydroxylation at the norbornyl methyl tail. researchgate.netMonohydroxylated products at the norbornyl methyl tail. researchgate.net
Cumyl-NBMINACA Dihydroxylation at the NBM substructure and hydroxylation at the cumyl moiety. researchgate.netDihydroxylated and hydroxylated metabolites. researchgate.net

Refinement of Pharmacological Models for Mechanism of Action Studies

A deeper understanding of how this compound and its analogues interact with cannabinoid receptors is essential for comprehending their pharmacological effects.

Investigation of Atypical Receptor Interactions

While many SCRAs are potent agonists at the CB1 and CB2 receptors, their interactions can be complex and may involve atypical mechanisms. researchgate.netnih.gov Research into these interactions is crucial for a complete pharmacological profile.

Studies have shown that even minor structural modifications can lead to significant changes in receptor affinity and efficacy. mdpi.com For example, chlorination at different positions on the indole (B1671886) core of a synthetic cannabinoid can either reduce or retain binding affinity at the hCB1 receptor. mdpi.comresearchgate.net The cumyl-derived SCRAs are generally potent and efficacious agonists at both CB1 and CB2 receptors, often with a selectivity for CB1 activation. researchgate.net

Recent research has focused on the concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another (e.g., G-protein pathway vs. β-arrestin pathway). nih.gov Investigating biased agonism in this compound analogues could provide insights into their specific pharmacological effects. For instance, some SCRAs show a preference for the β-arrestin2 pathway, while others may be more "balanced" agonists. nih.gov The development of sophisticated in vitro assays, such as those monitoring the recruitment of Gαi protein or β-arrestin2 to the CB1 receptor, allows for a more detailed characterization of these signaling preferences. nih.gov

Furthermore, the tail-less analogues of some SCRAs have been found to retain cannabinoid receptor activity, albeit with decreased potency compared to their tailed counterparts, highlighting the complex structure-activity relationships. ugent.be These findings emphasize the need for refined pharmacological models that can capture the nuances of receptor interaction and signaling for a more accurate assessment of the mechanism of action of these evolving compounds.

Proactive Research in Predicting Emerging SCRA Structures

The constant modification of chemical structures by clandestine laboratories to circumvent drug laws necessitates a forward-thinking approach. Proactive research aims to anticipate the next generation of SCRAs before they appear on the illicit market. This involves modeling structural trends to forecast likely chemical modifications.

Cheminformatics and machine learning are at the forefront of efforts to predict new psychoactive substances (NPS), including novel SCRAs. mdpi.com These computational techniques analyze large datasets of known chemical structures and their properties to identify patterns and predict the characteristics of unknown or hypothetical compounds. mdpi.comacs.org

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are a key tool in this field. researchgate.net These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. ugm.ac.id For SCRAs, QSAR can be used to predict how structural changes might affect a compound's binding affinity to cannabinoid receptors (CB1 and CB2), which is often linked to its psychoactive effects. arxiv.orgresearchgate.net By analyzing the structural features of this compound and its analogues, researchers can build QSAR models to predict the potency of new, related compounds. nih.gov For instance, a QSAR study on vincadifformine (B1218849) analogues successfully created a model to predict antimalarial activity based on molecular descriptors. ugm.ac.id Similarly, models have been developed to predict the retention times of synthetic cannabinoids in chromatographic analysis, aiding in their identification even without a reference standard. nih.gov

Machine Learning and Deep Learning Models

More advanced machine learning and deep learning algorithms are being employed to handle the complexity and diversity of emerging SCRAs. xml-journal.net These models can learn from vast amounts of chemical data to forecast trends and generate potential new structures.

Q & A

Q. What are the established methodologies for synthesizing Cumyl-INACA, and how can purity be ensured?

this compound is synthesized via carboxamide bond formation between indazole-3-carboxylic acid derivatives and the appropriate amine precursor. Key steps include:

  • Precursor selection : Use tert-leucine or tert-leucinol derivatives for the cumyl group .
  • Reaction conditions : Optimize temperature (typically 60–80°C) and solvent (e.g., dichloromethane or THF) to minimize side products .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization.
  • Purity verification : Confirm ≥98% purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (deuterated chloroform or DMSO) .

Q. Which analytical techniques are critical for characterizing this compound and its intermediates?

  • Structural elucidation :
  • NMR : ¹H and ¹³C NMR to confirm the indazole core and cumyl substituents. Chemical shifts for the amide proton typically appear at δ 8.5–9.0 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 279.3 .
    • Purity assessment : HPLC with UV detection at 254 nm, using retention time matching against certified reference materials .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Avoid inhalation using fume hoods .
  • Waste disposal : Collect solid waste in sealed containers for incineration. Avoid aqueous disposal due to potential ecological hazards .
  • Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes .

Q. What regulatory considerations apply to this compound in academic research?

  • Current status : Not classified under OSHA, TSCA, or Proposition 65. No carcinogenicity or reproductive toxicity data exist .
  • Documentation : Maintain records of synthesis batches, analytical certificates, and safety data sheets (SDS) for institutional audits .

Advanced Research Questions

Q. How can researchers investigate the stability of this compound under varying storage and experimental conditions?

  • Experimental design :
  • Temperature studies : Store aliquots at -20°C, 4°C, and 25°C for 6–12 months. Analyze degradation via HPLC every 30 days .
  • pH stability : Expose to buffered solutions (pH 2–12) and monitor decomposition kinetics using LC-MS .
    • Degradation products : Identify byproducts (e.g., hydrolyzed indazole derivatives) using HRMS and compare with synthetic standards .

Q. What strategies resolve contradictions in reported pharmacological data for this compound and its analogs?

  • Meta-analysis : Compare binding affinities (e.g., CB1/CB2 receptor assays) across studies, noting variances in assay conditions (cell lines, radioligands) .
  • Controlled replication : Standardize protocols (e.g., identical buffer systems, temperature) to isolate variables causing discrepancies .

Q. How can ecological impact studies be designed to assess this compound’s environmental persistence?

  • Aquatic toxicity testing :
  • Acute exposure : Use Daphnia magna or zebrafish embryos at concentrations 0.1–10 mg/L, monitoring mortality and behavioral changes .
  • Biodegradation : Conduct OECD 301F tests to measure microbial degradation in wastewater .
    • Analytical monitoring : Deploy LC-MS/MS to detect trace levels (ppb) in surface water near disposal sites .

Q. What methodological challenges arise in synthesizing this compound derivatives, and how are they addressed?

  • Challenge : Low yields in alkylation steps due to steric hindrance from the cumyl group.
  • Solutions :
  • Use bulky bases (e.g., LDA) to deprotonate indazole intermediates .
  • Optimize reaction time (24–48 hrs) and inert atmospheres to prevent oxidation .
    • Characterization : Employ 2D NMR (COSY, HSQC) to confirm regioselectivity in substituted analogs .

Q. How can researchers ensure reproducibility in this compound-related experiments?

  • Detailed reporting : Document solvent batches, instrument calibration dates, and ambient humidity in methods sections .
  • Data transparency : Share raw NMR/HPLC files in supplementary materials and use open-source software (e.g., MestReNova) for analysis .

Q. What gaps exist in the current understanding of this compound’s metabolic pathways, and how can they be explored?

  • In vitro models : Incubate with human liver microsomes (HLMs) and use LC-HRMS to identify phase I/II metabolites .
  • Isotopic labeling : Synthesize ¹³C-labeled this compound to trace metabolic intermediates in rodent studies .

Methodological Considerations

  • Data analysis : Use nonlinear regression (e.g., GraphPad Prism) for dose-response curves in pharmacological assays .
  • Ethical compliance : Adhere to institutional guidelines for synthetic cannabinoid research, including DEA approvals if applicable .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.